Vicriviroc is a small molecule antagonist of the CCR5 chemokine receptor. This means it binds to and blocks the CCR5 receptor on the surface of cells, preventing HIV-1 from using CCR5 to enter those cells. HIV-1 can utilize two main chemokine receptors, CCR5 and CXCR4, to enter immune system cells. Individuals who have a natural mutation in the CCR5 gene, CCR5-delta32, are largely resistant to HIV infection. This mutation prevents the CCR5 receptor from functioning normally. Vicriviroc works by mimicking this mutation, making cells resistant to HIV-1 infection via the CCR5 pathway [].
Prior to human trials, Vicriviroc was studied in cell cultures and animal models. These studies demonstrated that Vicriviroc could effectively block HIV-1 entry into CD4+ T cells, a type of immune cell that HIV-1 targets []. Additionally, Vicriviroc showed efficacy in preventing HIV-1 transmission in animal models []. These pre-clinical studies provided the foundation for further investigation in human trials.
Vicriviroc has been evaluated in multiple clinical trials for the treatment of HIV-1 infection. These trials have assessed its efficacy and safety both as a single agent and in combination with other antiretroviral drugs []. The results of these trials have shown that Vicriviroc can be effective in suppressing HIV-1 viral load when used in combination with other antiretroviral therapies. However, Vicriviroc has not been shown to be effective as a single agent for the treatment of HIV-1 infection [].
While Vicriviroc is an approved treatment for HIV-1 infection, research into its applications continues. Areas of ongoing investigation include: